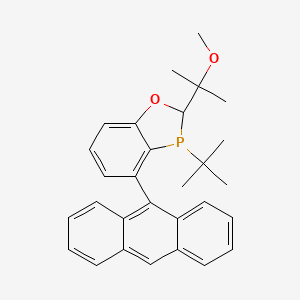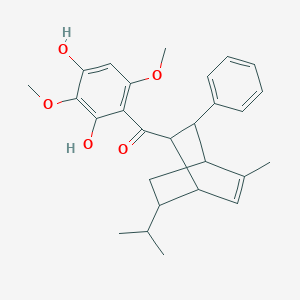
4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole is a complex organic compound with a unique structure that combines anthracene, tert-butyl, and benzoxaphosphole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxaphosphole Core: This involves the cyclization of appropriate precursors under controlled conditions to form the benzoxaphosphole ring.
Introduction of the Anthracene Moiety: This step involves the coupling of anthracene derivatives with the benzoxaphosphole core, often using palladium-catalyzed cross-coupling reactions.
Addition of the Tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, typically using tert-butyl halides in the presence of a strong base.
Incorporation of the Methoxypropan-2-yl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the anthracene and benzoxaphosphole moieties, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-anthracen-9-yl-3-tert-butyl-2-(2-hydroxypropan-2-yl)-2H-1,3-benzoxaphosphole
- 4-anthracen-9-yl-3-tert-butyl-2-(2-chloropropan-2-yl)-2H-1,3-benzoxaphosphole
- 4-anthracen-9-yl-3-tert-butyl-2-(2-aminopropan-2-yl)-2H-1,3-benzoxaphosphole
Uniqueness
4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C29H31O2P |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C29H31O2P/c1-28(2,3)32-26-23(16-11-17-24(26)31-27(32)29(4,5)30-6)25-21-14-9-7-12-19(21)18-20-13-8-10-15-22(20)25/h7-18,27H,1-6H3 |
InChI Key |
KSFFMGCOVIIBPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)







![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)

![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)
![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)


